1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene
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Overview
Description
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene is an organic compound that features both bromine and iodine substituents on a benzene ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various organic reactions and makes it useful in different scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene typically involves the reaction of 3-iodophenol with propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and flammable reagents involved.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium or copper catalysts are often used, along with bases like potassium carbonate or cesium carbonate, in solvents such as tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while a Suzuki coupling reaction with phenylboronic acid would produce a biphenyl compound.
Scientific Research Applications
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through click chemistry or other bioconjugation techniques.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene depends on the specific reaction or application. In general, the compound acts as an electrophile due to the presence of the bromine and iodine atoms, which can be displaced by nucleophiles. This allows it to participate in various substitution and coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
Propargyl Bromide: Similar in structure, but lacks the iodine substituent.
3-Bromo-1-phenylpropyne: Similar in structure, but with a phenyl group instead of the iodine substituent.
3-Bromo-1-(trimethylsilyl)-1-propyne: Used as a propargylating agent and in the synthesis of enynes and allenic alcohols.
Uniqueness
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene is unique due to the presence of both bromine and iodine substituents on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that only have one halogen substituent.
Properties
CAS No. |
62846-29-1 |
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Molecular Formula |
C9H6BrIO |
Molecular Weight |
336.95 g/mol |
IUPAC Name |
1-(3-bromoprop-2-ynoxy)-3-iodobenzene |
InChI |
InChI=1S/C9H6BrIO/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,6H2 |
InChI Key |
YYUJXGCOASHKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCC#CBr |
Origin of Product |
United States |
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